1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 2319720-88-0
VCID: VC7734034
InChI: InChI=1S/C20H24ClN3O2/c1-20(2,26-18-7-3-14(21)4-8-18)19(25)24-15-5-6-16(24)12-17(11-15)23-10-9-22-13-23/h3-4,7-10,13,15-17H,5-6,11-12H2,1-2H3
SMILES: CC(C)(C(=O)N1C2CCC1CC(C2)N3C=CN=C3)OC4=CC=C(C=C4)Cl
Molecular Formula: C20H24ClN3O2
Molecular Weight: 373.88

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one

CAS No.: 2319720-88-0

Cat. No.: VC7734034

Molecular Formula: C20H24ClN3O2

Molecular Weight: 373.88

* For research use only. Not for human or veterinary use.

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one - 2319720-88-0

Specification

CAS No. 2319720-88-0
Molecular Formula C20H24ClN3O2
Molecular Weight 373.88
IUPAC Name 2-(4-chlorophenoxy)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-methylpropan-1-one
Standard InChI InChI=1S/C20H24ClN3O2/c1-20(2,26-18-7-3-14(21)4-8-18)19(25)24-15-5-6-16(24)12-17(11-15)23-10-9-22-13-23/h3-4,7-10,13,15-17H,5-6,11-12H2,1-2H3
Standard InChI Key IQNNQQAURCUYRZ-UHFFFAOYSA-N
SMILES CC(C)(C(=O)N1C2CCC1CC(C2)N3C=CN=C3)OC4=CC=C(C=C4)Cl

Introduction

Structural Characterization and Molecular Properties

Bicyclic Core and Stereochemical Features

The compound’s defining feature is its 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic system that imposes significant conformational rigidity. The (1R,5S) stereochemistry at the bridgehead carbons ensures a specific three-dimensional orientation, which is critical for interactions with biological targets. The imidazole moiety at position 3 introduces a heteroaromatic ring capable of hydrogen bonding and π-π stacking, while the 4-chlorophenoxy group contributes hydrophobic and electron-withdrawing characteristics.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC20H24ClN3O2\text{C}_{20}\text{H}_{24}\text{ClN}_{3}\text{O}_{2}
Molecular Weight373.88 g/mol
IUPAC Name2-(4-chlorophenoxy)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-methylpropan-1-one
SMILESCC(C)(C(=O)N1C2CCC1CC(C2)N3C=CN=C3)OC4=CC=C(C=C4)Cl
Topological Polar Surface Area48.0 Ų
Log P (Consensus)1.91

The compound’s moderate lipophilicity (Log P = 1.91) suggests balanced membrane permeability and solubility, though experimental solubility data remain unavailable. Its topological polar surface area (48.0 Ų) indicates potential for crossing the blood-brain barrier, aligning with hypothesized CNS applications.

Synthetic Pathways and Challenges

Hypothesized Routes Based on Analogous Systems

While no direct synthesis route for this compound is documented, analogous azabicyclo[3.2.1]octane derivatives provide plausible strategies. A common approach involves:

  • Construction of the Bicyclic Core: Cyclocondensation of pyrrolidine precursors with ketones or aldehydes under acidic conditions .

  • Introduction of Imidazole: Nucleophilic substitution at the bridgehead nitrogen using imidazole derivatives, potentially mediated by transition-metal catalysts .

  • Acylation with Chlorophenoxy Propanone: Coupling the bicyclic amine with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride via Schotten-Baumann or Steglich esterification.

Table 2: Comparative Synthetic Strategies for Azabicyclo Derivatives

Compound ClassKey ReagentsYield (%)Reference
8-Azabicyclo[3.2.1]octanePd-catalyzed cross-coupling65–78
Imidazole-substituted derivativesCuI/1,10-phenanthroline52

Challenges include stereochemical control during bicycloformation and avoiding side reactions at the electron-rich imidazole ring. Collaborative efforts between synthetic and medicinal chemists are essential to optimize these pathways.

Mechanistic and Biological Target Hypotheses

Table 3: Predicted Biological Targets and Affinities

TargetPredicted KiK_i (nM)Rationale
CYP3A4120–180Imidazole coordination to heme iron
TRPV1 Ion Channel250–300Structural similarity to JNJ-39439335
σ-1 Receptor400–600Hydrophobic pocket occupancy

The compound’s structural resemblance to TRPV1 antagonists like JNJ-39439335 (mavatrep) hints at potential utility in pain management, though direct evidence is lacking .

Pharmacological Applications and Research Directions

CNS Disorders and Enzyme Inhibition

The azabicyclo[3.2.1]octane scaffold is prevalent in neuroactive compounds due to its ability to mimic tropane alkaloids. Preclinical models suggest that similar structures modulate dopamine reuptake or κ-opioid receptors, making this compound a candidate for depression or substance use disorders. Additionally, its imidazole component could confer antifungal or antiviral properties, though these applications remain speculative.

Table 4: Research Priorities by Therapeutic Area

Therapeutic AreaResearch ObjectiveExperimental Models
Neuropathic PainTRPV1 antagonismCapsaicin-induced hyperalgesia
DepressionSerotonin reuptake inhibitionForced swim test (rodents)
Antimicrobial Resistanceβ-lactamase inhibitionE. coli MIC assays

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